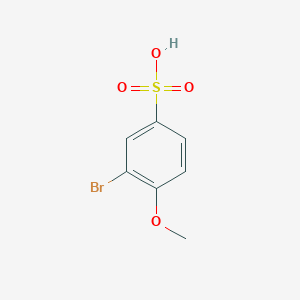

3-Bromo-4-methoxybenzene-1-sulfonic acid

Description

Contextualization of 3-Bromo-4-methoxybenzene-1-sulfonic Acid within Halogenated Aromatic Chemistry

This compound is a member of the halogenated aromatic compounds, a broad category of chemicals that contain at least one halogen atom bonded to an aromatic ring. Halogenation is a common electrophilic aromatic substitution used in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comlibretexts.org This specific molecule is multifunctional, incorporating a bromine atom, a methoxy (B1213986) group, and a sulfonic acid group. This substitution pattern places it as a derivative of anisole (B1667542) (methoxybenzene) and bromobenzene (B47551). The presence of the sulfonic acid group generally increases the water solubility of the aromatic compound. openochem.org Its structure is defined by the interplay of these groups, which together modulate the electronic environment and reactivity of the benzene (B151609) ring.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrO4S |

| Molecular Weight | 267.09 g/mol |

| IUPAC Name | This compound |

Historical Development of Synthetic Methodologies for Aromatic Sulfonic Acids

The synthesis of aromatic sulfonic acids is primarily achieved through sulfonation, a reaction that has been a cornerstone of industrial chemistry for over a century. wikipedia.org Historically, the process involves heating an aromatic compound with concentrated sulfuric acid. wikipedia.org

Key historical methodologies include:

Direct Sulfonation: The fundamental method involves the reaction of an aromatic compound with sulfuric acid (H₂SO₄) or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. openochem.orgwikipedia.org

Piria Reaction (1851): Raffaele Piria discovered that treating nitrobenzene (B124822) with a metal bisulfite results in the formation of an aminosulfonic acid, combining nitro group reduction with sulfonation. wikipedia.org

Tyrer Sulfonation Process (1917): This technological process involved passing benzene vapor through 90% sulfuric acid at temperatures increasing from 100 to 180°C to achieve a high yield. wikipedia.org

A significant feature of sulfonation is its reversibility. openochem.orgwikipedia.org The sulfonic acid group can be removed by heating the compound with dilute aqueous acid, a process known as desulfonation. wikipedia.orgopenochem.org This reversibility has been strategically employed in organic synthesis, where the sulfo group can act as a temporary blocking or directing group to control the position of other incoming electrophiles. libretexts.orgwikipedia.org

Electronic and Steric Influences of Bromine and Methoxy Substituents on Aromatic Systems

The reactivity and orientation of electrophilic substitution on the benzene ring in this compound are governed by the electronic and steric properties of the existing bromo and methoxy groups.

Methoxy Group (–OCH₃): The methoxy group is a strongly activating, ortho, para-directing substituent. dummies.com This is due to the interplay of two opposing electronic effects:

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. dummies.com This effect is most pronounced at the ortho and para positions, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these sites. dummies.comresearchgate.net

Bromine Atom (–Br): The bromine atom is a deactivating, yet ortho, para-directing substituent. dummies.com This characteristic arises from:

Inductive Effect (-I): As a halogen, bromine is highly electronegative and strongly withdraws electron density from the aromatic ring via the inductive effect. This withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene itself. dummies.commsu.edu

Resonance Effect (+R): Like oxygen, bromine has lone pairs that can be donated to the ring. This resonance effect, while weaker than that of the methoxy group, serves to stabilize the arenium ion for substitution at the ortho and para positions more than at the meta position. dummies.com The inductive effect is stronger than the resonance effect, resulting in net deactivation, but the resonance effect still dictates the regioselectivity.

Combined Influence: In a disubstituted benzene ring, the directing influence is typically controlled by the most powerful activating group. masterorganicchemistry.com In the case of a precursor like 1-bromo-2-methoxybenzene, the methoxy group would direct incoming electrophiles, such as the sulfonating agent, primarily to the position para to it (position 4) and secondarily to the ortho position (position 6). Steric hindrance from the existing substituents can also influence the final product distribution, often favoring the less crowded position. masterorganicchemistry.comnsf.gov For instance, attack at a position flanked by fewer substituents is generally favored. masterorganicchemistry.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEIYQRXTBCRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 3 Bromo 4 Methoxybenzene 1 Sulfonic Acid

Direct Aromatic Sulfonation Approaches for Methoxy-Bromobenzene Systems

This approach involves the direct introduction of a sulfonic acid group onto a methoxy-bromobenzene substrate, such as 2-bromoanisole (B166433) (1-bromo-2-methoxybenzene). The success of this method hinges on the regiochemical control exerted by the existing methoxy (B1213986) and bromo substituents.

Regioselective Sulfonation utilizing Various Reagents

Aromatic sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on the arene is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the sulfonation of 2-bromoanisole is governed by the directing effects of the methoxy (–OCH₃) and bromine (–Br) groups. The methoxy group is a strong activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. youtube.com The powerful activating nature of the methoxy group dominates, directing the incoming electrophile primarily to the position para to it, which is sterically less hindered than the ortho positions. youtube.comvedantu.com

Common sulfonating agents include:

Concentrated or Fuming Sulfuric Acid (Oleum) : Heating an aromatic compound with sulfuric acid (H₂SO₄) is a standard method for sulfonation. wikipedia.org Using fuming sulfuric acid, which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the SO₃ electrophile, often leading to more favorable reaction kinetics. youtube.com

Chlorosulfonic Acid (ClSO₃H) : This is a highly effective sulfonating agent that reacts with aromatic compounds to produce the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. wikipedia.orgchemicalbook.com This reagent is often used under milder conditions compared to oleum (B3057394). A specific synthesis involves dissolving 2-bromoanisole in a solvent like chloroform (B151607) and treating it with chlorosulfonic acid at low temperatures (-5°C to 0°C), which yields 3-bromo-4-methoxybenzenesulfonyl chloride with high regioselectivity. chemicalbook.com

The reaction with 2-bromoanisole leads to the sulfonic acid group being introduced at the C4 position (para to the methoxy group), resulting in the desired 3-bromo-4-methoxybenzene-1-sulfonic acid skeleton.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired isomer and minimizing byproducts. Key parameters that influence the outcome of the sulfonation reaction include temperature, reagent concentration, and reaction time. nih.gov

Key Optimization Parameters:

Temperature : Sulfonation is often an exothermic process. nih.gov Controlling the temperature is crucial; for instance, the reaction of 2-bromoanisole with chlorosulfonic acid is initiated at low temperatures (-5°C to 0°C) and then allowed to warm to room temperature to ensure a controlled reaction. chemicalbook.com In general, increasing the temperature can increase the reaction rate, but it may also lead to the formation of undesired isomers or decomposition products. nih.gov

Reagent Concentration : The concentration of the sulfonating agent (e.g., SO₃ in oleum) directly impacts the electrophilicity of the system. Higher concentrations can drive the reaction forward but may require more stringent temperature control. To drive the equilibrium towards the product, dehydrating agents can be added to remove the water formed during the reaction. wikipedia.org

Reaction Time : The duration of the reaction must be sufficient for completion but not so long as to promote side reactions. For the synthesis of 3-bromo-4-methoxybenzenesulfonyl chloride from 2-bromoanisole, a reaction time of approximately 1.5 hours is reported to achieve a high yield. chemicalbook.com

Reversibility : A unique aspect of aromatic sulfonation is its reversibility. The reaction proceeds under concentrated acidic conditions, while desulfonation can occur in dilute hot aqueous acid. wikipedia.orglibretexts.org This characteristic must be managed during the workup phase to prevent loss of the product.

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. High temperatures can lead to byproducts. nih.gov | Maintain optimal temperature range, often starting at low temperatures for controlled addition of reagents. chemicalbook.com |

| Reagent Concentration | Higher concentration of SO₃ increases reaction rate. | Use of fuming sulfuric acid (oleum) or addition of dehydrating agents to shift equilibrium. wikipedia.org |

| Reaction Time | Must be sufficient for completion without promoting side reactions. | Monitor reaction progress using techniques like TLC or GC to determine the optimal endpoint. |

| Solvent | Can influence solubility of reactants and reaction pathway. | Inert solvents like chloroform or dichloromethane (B109758) can be used to moderate the reaction. chemicalbook.com |

Targeted Bromination Strategies on Methoxybenzene Sulfonic Acid Precursors

An alternative synthetic route involves introducing the bromine atom onto a methoxybenzene ring that already contains a sulfonic acid group. This strategy relies on the combined directing effects of the existing substituents to guide the bromine to the desired position. The logical precursor for this approach is 4-methoxybenzene-1-sulfonic acid.

Electrophilic Aromatic Bromination: Mechanisms and Positional Selectivity

Electrophilic aromatic bromination is a classic substitution reaction. wku.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com

In the case of 4-methoxybenzene-1-sulfonic acid, the ring possesses two substituents with different electronic properties:

The methoxy group (–OCH₃) at C4 is an activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. vedantu.comshaalaa.com It directs incoming electrophiles to the C3 and C5 positions.

The sulfonic acid group (–SO₃H) at C1 is a deactivating meta-director due to its strong electron-withdrawing nature. youtube.com It directs incoming electrophiles to the C3 and C5 positions.

Since both groups direct the incoming electrophile (Br⁺) to the same positions (C3 and C5), this precursor provides excellent regiochemical control. The bromination is expected to occur cleanly at the C3 position (which is equivalent to C5) to yield this compound. The use of a sulfonic acid group to guide substitution is a known strategy in organic synthesis, where it can act as a blocking group that is later removed, or as a directing group as in this case. masterorganicchemistry.commdpi.com

Utilization of Brominating Agents for Controlled Introduction of Bromine

The choice of brominating agent is crucial for achieving high yield and selectivity while avoiding over-bromination or other side reactions. wku.edupearson.com

Common Brominating Agents:

Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). youtube.comlibretexts.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile (Br⁺) that can attack the aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction of anisole (B1667542) with bromine can proceed even without a catalyst, as the methoxy group strongly activates the ring. shaalaa.com

N-Bromosuccinimide (NBS) : A versatile and milder source of electrophilic bromine. wku.edu It is often used when a more controlled or selective bromination is required. Reactions with NBS can be initiated under various conditions, sometimes with an acid catalyst. nih.gov Its use can reduce the formation of hazardous byproducts. wku.edu

Bromic Acid (HBrO₃) : Can be generated in situ by combining a water-soluble inorganic bromate (B103136) (like NaBrO₃) with a strong mineral acid (like H₂SO₄). google.com This system acts as a source of electrophilic bromine for aromatic substitution.

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Br₂ / Lewis Acid (e.g., FeBr₃) | Inert solvent, room temperature or gentle heating. youtube.com | Highly reactive, effective for many substrates. | Can be corrosive, generates HBr byproduct, may require catalyst. wku.edu |

| N-Bromosuccinimide (NBS) | Various solvents (e.g., acetonitrile, acetic acid), often with an acid catalyst. nih.govgoogle.com | Milder, easier to handle solid, often more selective, byproduct (succinimide) is water-soluble. wku.edu | Less reactive than Br₂/FeBr₃. |

| In situ Bromic Acid (e.g., NaBrO₃/H₂SO₄) | Aqueous/organic biphasic system. google.com | Avoids handling of elemental bromine. | Requires careful control of stoichiometry and acid concentration. |

Sulfonic Acid Group Introduction onto Brominated Methoxybenzene Frameworks

This strategy represents a direct and highly efficient route to the target compound, starting from a pre-brominated methoxybenzene, specifically 2-bromoanisole. The synthesis involves the regioselective sulfonation of this framework.

Research has demonstrated a high-yield synthesis of 3-bromo-4-methoxy-benzenesulfonyl chloride, a direct precursor to the target sulfonic acid, via this method. chemicalbook.com The procedure involves dissolving 2-bromoanisole in an inert solvent like chloroform and adding chlorosulfonic acid at a controlled low temperature. The reaction is highly regioselective, with the sulfonation occurring exclusively at the para position relative to the strongly activating methoxy group. This directing effect is powerful enough to overcome the ortho, para-directing influence of the deactivating bromine atom, leading to the desired 3-bromo-4-methoxy substitution pattern on the benzene (B151609) ring. The resulting sulfonyl chloride can be readily hydrolyzed to this compound.

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromoanisole (1-Bromo-2-methoxybenzene) |

| Reagent | Chlorosulfonic acid (ClSO₃H) |

| Solvent | Chloroform (CHCl₃) |

| Temperature | -5°C to 0°C, then warmed to room temperature |

| Reaction Time | ~1.5 hours |

| Product | 3-Bromo-4-methoxy-benzenesulfonyl chloride |

| Yield | 98% |

This method is particularly advantageous due to its high yield, excellent regioselectivity, and relatively mild reaction conditions, making it a preferred route for the synthesis of this compound. chemicalbook.com

Synthesis via Sulfonyl Halide Intermediates (e.g., from 3-bromo-4-methoxybenzenesulfonyl chloride)

A common and effective route to aryl sulfonic acids is through the hydrolysis of an aryl sulfonyl halide intermediate, most frequently an aryl sulfonyl chloride. This method's prevalence is due to the relative accessibility of sulfonyl chlorides and their straightforward conversion to the desired sulfonic acid.

The synthesis of the key intermediate, 3-bromo-4-methoxybenzenesulfonyl chloride, can be achieved by the direct chlorosulfonation of 2-bromoanisole (2-bromo-1-methoxybenzene). chemicalbook.com In a typical procedure, 2-bromoanisole is treated with an excess of chlorosulfonic acid at low temperatures, such as -5 to 0 °C, often in a solvent like chloroform. chemicalbook.com The reaction is an electrophilic aromatic substitution, where the powerful electrophile generated from chlorosulfonic acid attacks the anisole ring. The methoxy group is a strong ortho-, para-director, and the bromine is a weak deactivating ortho-, para-director. The sulfonation occurs para to the methoxy group and ortho to the bromo group, leading to the desired 3-bromo-4-methoxybenzenesulfonyl chloride.

Once the sulfonyl chloride is isolated, it can be hydrolyzed to yield this compound. google.com This hydrolysis is typically accomplished by heating the sulfonyl chloride in water or an aqueous acidic solution. google.comwikipedia.org The sulfonyl chloride group is highly reactive towards nucleophiles like water, making this conversion efficient.

| Step | Reactants | Reagents | Product | Typical Yield |

| 1. Chlorosulfonation | 2-Bromoanisole | Chlorosulfonic acid, Chloroform | 3-Bromo-4-methoxybenzenesulfonyl chloride | 98% chemicalbook.com |

| 2. Hydrolysis | 3-Bromo-4-methoxybenzenesulfonyl chloride | Water | This compound | High |

Oxidative Pathways from Sulfur-Containing Precursors (e.g., sulfinic acids)

An alternative approach to aryl sulfonic acids involves the oxidation of other sulfur-containing functional groups, such as thiols or sulfinic acids. wikipedia.org Sulfinic acids, in particular, serve as valuable intermediates that can be oxidized to the corresponding sulfonic acids.

The synthesis of an aryl sulfinic acid can be accomplished through various methods, including the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. Mechanistic studies have shown that sulfinate is an intermediate in some modern sulfonation transformations. rsc.org For instance, a sustainable method has been developed for the synthesis of aryl sulfonic acids from aryl halides using thiourea (B124793) dioxide as a sulfur dioxide surrogate, which proceeds through a sulfinate intermediate. rsc.org

Once the 3-bromo-4-methoxybenzenesulfinic acid intermediate is obtained, it can be oxidized to the target sulfonic acid. A variety of oxidizing agents can be employed for this transformation. This pathway offers an alternative to direct sulfonation or sulfonyl chloride hydrolysis, which can be advantageous depending on the availability of starting materials and the desire to avoid harsh sulfonating agents.

| Precursor | Intermediate | Reaction Type | Final Product |

| 3-Bromo-4-methoxy-substituted aryl halide | 3-Bromo-4-methoxybenzenesulfinate | Sulfinylation | This compound |

| Thiol (3-bromo-4-methoxybenzenethiol) | N/A | Direct Oxidation | This compound |

Multi-Step Synthetic Sequences and Chemo-Selectivity Considerations

The synthesis of a trisubstituted benzene derivative like this compound requires careful consideration of the order of reactions to ensure the correct placement of each functional group. pressbooks.publibretexts.org The directing effects of the substituents play a critical role in the chemo-selectivity of the synthetic route.

Stepwise Functionalization: Sequencing of Halogenation, Methoxylation, and Sulfonation Reactions

The sequence in which the bromo, methoxy, and sulfo groups are introduced onto the benzene ring is crucial. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director. The bromo group (-Br) is a deactivating ortho-, para-director. The sulfonic acid group (-SO₃H) is a strongly deactivating meta-director.

Let's analyze potential synthetic sequences starting from benzene or a monosubstituted benzene:

Route A: Methoxylation -> Bromination -> Sulfonation:

Methoxylation: Not a standard direct electrophilic substitution. Anisole (methoxybenzene) is a common starting material.

Bromination of Anisole: This reaction yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to sterics.

Sulfonation of p-bromoanisole: The -OCH₃ group directs ortho, and the -Br group directs ortho and para. Both direct to the same positions (ortho to the methoxy group). This would lead to 2-bromo-4-methoxybenzene-1-sulfonic acid, not the desired isomer.

Route B: Bromination -> Methoxylation -> Sulfonation:

Bromination of Benzene: Forms bromobenzene (B47551).

Methoxylation of Bromobenzene: This requires nucleophilic aromatic substitution, which is difficult unless activated by strong electron-withdrawing groups. A more common approach is via a phenol, for instance, from bromobenzene to bromophenol, followed by Williamson ether synthesis. Let's assume we can form 4-bromoanisole.

Sulfonation of 4-bromoanisole: As in Route A, this would not yield the desired product.

Route C: Sulfonation -> Bromination -> Methoxylation:

Sulfonation of Benzene: Forms benzenesulfonic acid. The -SO₃H group is a meta-director.

Bromination of Benzenesulfonic acid: This would place the bromine at the meta position, yielding 3-bromobenzenesulfonic acid.

Methoxylation: Introducing a methoxy group at this stage is challenging via electrophilic or nucleophilic substitution.

A More Plausible Route: A successful strategy often involves starting with a precursor that sets up the correct regiochemistry. As seen in section 2.3.1, starting with 2-bromoanisole is effective. chemicalbook.com The methoxy group directs the incoming sulfonyl group to the para position (position 4), and the bromo group directs it to its ortho position (also position 4), reinforcing the desired regioselectivity. The synthesis of the 2-bromoanisole precursor itself involves the bromination of anisole (where the ortho isomer is a minor product that needs to be separated) or starting from 2-bromophenol (B46759) followed by methylation.

The order of reactions is therefore paramount to the success of the synthesis. youtube.com

Application of Protecting Group Strategies in Complex Synthetic Routes

In more complex syntheses, protecting groups are employed to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. While the synthesis of this compound can often be achieved without protecting groups, their application can be crucial in other contexts or for improving solubility and handling.

Sulfonic acids are highly polar and often poorly soluble in organic solvents, which can complicate synthesis and purification. nih.gov One strategy is to protect the sulfonic acid as an ester, for example, an isopropyl or neopentyl ester. nih.govtandfonline.com This increases solubility in organic solvents, allowing for easier handling and purification by methods like chromatography. tandfonline.com The protecting group can then be removed in a final step to regenerate the sulfonic acid. nih.gov

Another application is using the sulfonate group itself as a temporary blocking group. youtube.comlibretexts.org Because sulfonation is often a reversible reaction, a sulfo group can be introduced to block a specific position (e.g., the para position), forcing a subsequent substituent to add to an alternative position (e.g., ortho). The sulfo group can then be removed by treatment with dilute acid and heat. youtube.comlibretexts.org This strategy is particularly useful for controlling isomer distribution in complex polysubstituted benzenes.

| Strategy | Purpose | Example | Deprotection/Removal |

| Sulfonic Acid Protection | Improve solubility in organic solvents, enable purification | Conversion to an isopropyl or neopentyl sulfonate ester nih.govtandfonline.com | Acid or base-catalyzed hydrolysis nih.gov |

| Sulfonic Acid as Blocking Group | Direct incoming electrophiles to other positions | Introduce -SO₃H to block the para position | Heating in dilute aqueous acid libretexts.org |

Advancements in Green Chemistry Principles for Aryl Sulfonic Acid Synthesis

Traditional sulfonation methods often rely on harsh, corrosive, and environmentally hazardous reagents like fuming sulfuric acid or chlorosulfonic acid, which generate significant acidic waste. researchgate.netresearchgate.net Modern synthetic chemistry emphasizes the development of more environmentally benign, or "green," methodologies.

Recent advancements in the synthesis of aryl sulfonic acids focus on several key principles of green chemistry:

Use of Safer Reagents: Researchers are exploring alternatives to conventional sulfonating agents. Sodium bisulfite and sodium sulfite (B76179) have been used in the presence of catalysts as milder and safer sulfur sources. ajgreenchem.comrsc.org One protocol describes the dehalogenative sulfonation of aryl chlorides using sodium sulfite in an aqueous medium, avoiding hazardous solvents and reagents. rsc.org

Catalysis: The use of solid-supported, reusable catalysts can improve efficiency and reduce waste. Silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been developed as reusable heterogeneous catalysts for the sulfonation of aromatic compounds using sodium bisulfite. researchgate.netajgreenchem.com These catalysts are easily separated from the reaction mixture and can be recycled multiple times. ajgreenchem.com

Alternative Energy Sources: Microwave irradiation has been shown to drastically reduce reaction times for sulfonation, from hours to minutes, often leading to higher yields and reducing energy consumption. researchgate.netajgreenchem.com

Atom Economy and Benign Solvents: Newer methods aim to maximize the incorporation of reactant atoms into the final product. A sustainable strategy utilizes thiourea dioxide as an eco-friendly sulfur dioxide surrogate and air as a green oxidant, with water often being a suitable solvent. rsc.org

These green approaches offer significant advantages by minimizing waste, avoiding hazardous materials, and improving energy efficiency, aligning the synthesis of aryl sulfonic acids with the principles of sustainable chemistry. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Bromo 4 Methoxybenzene 1 Sulfonic Acid

Reactivity of the Aromatic Ring: Electrophilic and Nucleophilic Aromatic Substitutions

Electronic Effects of Bromine and Methoxy (B1213986) Groups on Aromatic Reactivity

Substituents on an aromatic ring are broadly classified as either activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). wikipedia.org They also direct incoming electrophiles to specific positions on the ring (ortho, meta, or para). wikipedia.org

The methoxy group (-OCH₃) is a potent activating group and an ortho-, para-director. libretexts.org Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (a +M effect). youtube.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com The resonance structures show a buildup of negative charge at the ortho and para positions, thereby directing incoming electrophiles to these sites. youtube.com

The sulfonic acid group (-SO₃H) is a strong deactivating group and a meta-director. libretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects (-I and -M effects), making the ring less reactive towards electrophiles. libretexts.org This deactivation is particularly pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. libretexts.org

In 3-bromo-4-methoxybenzene-1-sulfonic acid, the directing effects of these substituents are as follows:

The methoxy group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho).

The bromine atom at position 3 directs to positions 1 (already occupied) and 5 (ortho and para respectively, relative to bromine).

The sulfonic acid group at position 1 directs to positions 3 and 5 (meta).

The powerful activating and ortho-directing effect of the methoxy group is expected to dominate, making the positions ortho to it (positions 3 and 5) the most likely sites for electrophilic attack. However, position 3 is already substituted with bromine.

Competitive Reaction Pathways and Kinetic vs. Thermodynamic Control

Given the directing influences of the substituents, electrophilic aromatic substitution on this compound would likely lead to a mixture of products. The primary competition would be for substitution at the positions activated by the methoxy group and not strongly deactivated by the other groups.

The concepts of kinetic and thermodynamic control can be relevant in determining the product distribution.

Kinetic control refers to conditions where the product that is formed fastest predominates. This is often the case at lower reaction temperatures.

Thermodynamic control occurs under conditions that allow for the reaction to be reversible, leading to the most stable product as the major isomer. This is typically favored at higher temperatures.

In the context of sulfonation, the reaction is known to be reversible. youtube.com The position of the sulfonic acid group can be influenced by the reaction conditions. For instance, in the sulfonation of some substituted benzenes, the kinetically favored product may be the ortho-isomer, while the thermodynamically more stable product is the para-isomer.

Chemical Transformations Involving the Sulfonic Acid Moiety

The sulfonic acid group is a versatile functional group that can undergo several important chemical transformations, enhancing the synthetic utility of this compound.

Derivatization to Sulfonamides and Sulfonyl Chlorides

A common and synthetically valuable transformation of sulfonic acids is their conversion to sulfonamides and sulfonyl chlorides. ucl.ac.uk

Sulfonyl Chlorides: Arenesulfonic acids can be converted to their corresponding sulfonyl chlorides by reacting them with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com Another common reagent for this transformation is chlorosulfonic acid (ClSO₃H). mdpi.com The sulfonyl chloride is a key intermediate as it is more reactive than the sulfonic acid itself. nih.gov

Sulfonamides: Sulfonyl chlorides react readily with ammonia (B1221849) or primary and secondary amines to form sulfonamides. organic-chemistry.org This is a widely used method for the synthesis of a diverse range of sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. princeton.edu Direct methods for the synthesis of sulfonamides from sulfonic acids have also been developed, often employing coupling reagents. nih.gov

Interactive Table: Reagents for Sulfonic Acid Derivatization

| Transformation | Reagent(s) | Product |

| Sulfonic Acid to Sulfonyl Chloride | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Chlorosulfonic acid (ClSO₃H) | Sulfonyl Chloride |

| Sulfonyl Chloride to Sulfonamide | Ammonia (NH₃), Primary or Secondary Amines (RNH₂, R₂NH) | Sulfonamide |

| Sulfonic Acid to Sulfonamide (Direct) | Coupling reagents (e.g., triphenylphosphine (B44618) ditriflate) with amines | Sulfonamide |

Investigations into Hydrolysis and Desulfonation Reactions

Arylsulfonic acids can undergo hydrolysis, which is the reverse of the sulfonation reaction. wikipedia.org This process, known as desulfonation, involves the removal of the sulfonic acid group and its replacement with a hydrogen atom. wikipedia.org The reaction is typically carried out by heating the arylsulfonic acid in the presence of an aqueous acid, such as dilute sulfuric acid. wikipedia.org

The ease of desulfonation is related to the stability of the corresponding arene. The reaction is an electrophilic aromatic substitution where a proton acts as the electrophile. The temperature required for desulfonation can vary depending on the other substituents on the aromatic ring. wikipedia.org This reversibility of the sulfonation reaction can be exploited in organic synthesis, for example, by using the sulfonic acid group as a temporary protecting or directing group. wikipedia.org

Reactivity of the Bromine Atom: Participation in Coupling Reactions

The bromine atom attached to the aromatic ring of this compound can participate in various cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates in many palladium-catalyzed and copper-catalyzed cross-coupling reactions. nih.gov

Examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form an N-aryl bond.

Ullmann Condensation: A copper-catalyzed reaction, often used for the formation of diaryl ethers or N-aryl bonds. researchgate.net

The presence of the sulfonic acid and methoxy groups can influence the reactivity of the aryl bromide in these coupling reactions. The electronic nature of these groups can affect the oxidative addition step in the catalytic cycle. Furthermore, the solubility of the substrate, which is enhanced by the sulfonic acid group, can be a practical consideration in the choice of reaction conditions.

Interactive Table: Common Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst | Key Bond Formed |

| Suzuki Coupling | Organoboron compound | Palladium | Carbon-Carbon |

| Heck Coupling | Alkene | Palladium | Carbon-Carbon |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Carbon-Carbon |

| Buchwald-Hartwig Amination | Amine | Palladium | Carbon-Nitrogen |

| Ullmann Condensation | Alcohol, Amine | Copper | Carbon-Oxygen, Carbon-Nitrogen |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. The reactivity of this compound in these reactions is influenced by both electronic effects and the presence of the acidic sulfonic acid group.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For this compound, the reaction would proceed as follows:

Substrate Considerations : The C-Br bond is the reactive site. The electron-donating methoxy group (para to the bromine) and the strongly electron-withdrawing sulfonic acid group (meta to the bromine) both influence the rate-determining oxidative addition step.

Role of the Sulfonic Acid Group : The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation. organic-chemistry.org Under these conditions, the highly acidic sulfonic acid group will be deprotonated to form the corresponding sulfonate salt. This salt form increases the molecule's polarity and water solubility. solubilityofthings.com Consequently, aqueous or biphasic solvent systems may be particularly effective. rsc.org

Reaction Conditions : A typical Suzuki-Miyaura coupling of this substrate would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base, and a solvent system like toluene/water or dioxane/water.

| Parameter | Typical Condition for Aryl Bromides | Consideration for Target Compound |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | Standard Pd catalysts are expected to be effective. Water-soluble ligands may be advantageous. |

| Boron Reagent | Aryl or Vinyl Boronic Acid | Wide scope of boronic acids can be used. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Base will also neutralize the sulfonic acid group, so sufficient equivalents must be used. |

| Solvent | Toluene, Dioxane, THF, often with water | Aqueous co-solvents are likely necessary due to the polarity of the sulfonate salt. |

Kumada-type Reactions

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org While effective for many aryl halides, this reaction is fundamentally incompatible with this compound in its unprotected form.

Limitation due to Acidic Proton : Grignard reagents are extremely strong bases. nrochemistry.com They react rapidly and violently with even mildly acidic protons, such as those from water or alcohols. wikipedia.org The sulfonic acid group is a strong acid, and its proton would be instantly quenched by the Grignard reagent in an acid-base reaction. This would consume the Grignard reagent and prevent it from participating in the catalytic cycle for C-C bond formation. nrochemistry.com

Potential for Reaction : To utilize a Kumada-type coupling, the sulfonic acid would first need to be converted into a non-acidic derivative, such as a sulfonate ester. This protecting group strategy, however, falls outside the direct reaction of the parent compound. Therefore, the Kumada coupling is not a viable method for this specific substrate.

Nucleophilic Displacement Reactions of the Bromine Substituent

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction does not follow SN1 or SN2 mechanisms; instead, it typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the ring. Specifically, the reaction requires the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge that develops on the ring in the Meisenheimer intermediate. libretexts.org

In this compound:

The bromine atom is the leaving group.

The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group. However, it is positioned meta to the bromine.

The methoxy group (-OCH₃) is an electron-donating group, which deactivates the ring toward nucleophilic attack.

Because the strongly activating -SO₃H group is not in an ortho or para position, it cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The presence of the deactivating methoxy group further disfavors the reaction. Consequently, this compound is expected to be unreactive toward nucleophilic aromatic substitution of the bromine substituent under standard SNAr conditions.

Acid-Base Properties and their Influence on Reactivity

The most prominent chemical feature of this compound is its sulfonic acid group, which makes it a strong organic acid.

Form in Solution : In aqueous solutions or in the presence of any base, the compound will exist predominantly in its anionic conjugate base form, 3-bromo-4-methoxybenzene-1-sulfonate. vaia.com This ionization has a profound impact on its physical properties and reactivity.

Influence on Reactivity :

Solubility : The ionic sulfonate form is highly polar, rendering the molecule soluble in water and other polar solvents, but poorly soluble in nonpolar organic solvents like diethyl ether. solubilityofthings.com This dictates the choice of solvent for any reaction.

Nucleophilicity of the Ring : In its deprotonated (sulfonate) form, the anionic group reduces the electrophilicity of the aromatic ring, making it less susceptible to attack by nucleophiles compared to the neutral acid form.

Incompatibility with Reagents : As discussed in the Kumada coupling section, the high acidity precludes the use of strongly basic or nucleophilic organometallic reagents like Grignards or organolithiums. nrochemistry.com

| Compound | Reported pKa | Expected pKa of Target Compound |

|---|---|---|

| Benzenesulfonic Acid | -2.8 wikipedia.org | Predicted to be < -2.8 (strongly acidic) |

| Effect of -Br (EWG) | Increases acidity | |

| Effect of -OCH₃ (EDG) | Decreases acidity slightly | Overall effect is minor compared to the sulfonic acid and bromine groups. |

Thermal and Chemical Stability Studies

The stability of this compound is a function of its constituent chemical bonds under various conditions.

Thermal Stability : Aromatic sulfonic acids are known to undergo desulfonation when heated, particularly in the presence of aqueous acid. wikipedia.org This reaction, which cleaves the C-S bond to regenerate the arene (3-bromoanisole) and sulfuric acid, typically occurs at elevated temperatures, often near or above 200 °C. wikipedia.org The stability against thermal decomposition is generally sufficient for reactions conducted under 150 °C.

Chemical Stability :

C-S Bond : The carbon-sulfur bond is robust under many conditions but can be cleaved by heating in aqueous acid (hydrolysis) as noted above.

C-Br Bond : The aryl C-Br bond is chemically stable to a wide range of conditions but is susceptible to cleavage by palladium catalysts (as in cross-coupling) or under conditions that promote radical reactions.

Methoxy Group : The methyl ether linkage is generally stable, especially to basic conditions. However, it can be cleaved by strong acids such as HBr or HI at high temperatures.

Synthesis and Investigation of Advanced Derivatives and Analogues of 3 Bromo 4 Methoxybenzene 1 Sulfonic Acid

Systematic Modification of the Bromine Position

The regiochemistry of 3-bromo-4-methoxybenzene-1-sulfonic acid is a direct consequence of the directing effects of its substituents during electrophilic aromatic substitution. The methoxy (B1213986) (-OCH3) group is a potent activating, ortho-, para-director, while the sulfonic acid (-SO3H) group is a deactivating, meta-director. libretexts.orgmdpi.com The synthesis of the parent compound and its isomers hinges on the strategic sequencing of bromination and sulfonation reactions to exploit these competing influences. youtube.comlibretexts.org

A plausible synthesis for this compound involves the sulfonation of anisole (B1667542) (methoxybenzene) to yield 4-methoxybenzene-1-sulfonic acid, followed by bromination. In the second step, the powerful ortho-directing effect of the methoxy group and the meta-directing effect of the sulfonic acid group both favor substitution at the 3-position, leading to the desired product.

Synthesizing isomers where the bromine atom is located at different positions requires alternative strategies. For instance, the synthesis of 5-bromo-2-methoxybenzene-1-sulfonic acid can be achieved via the direct sulfonation of 4-bromoanisole. chemicalbook.com In this case, the activating methoxy group directs the incoming sulfonic acid group to the ortho position (C2), resulting in the desired isomer. The synthesis of 2-bromo-4-methoxybenzene-1-sulfonic acid presents a greater challenge due to the directing effects, potentially requiring multi-step pathways involving protecting groups to achieve the desired regioselectivity. The steric hindrance of existing groups also plays a crucial role in determining the final position of electrophilic attack. youtube.com

| Target Isomer | Plausible Starting Material | Key Synthetic Steps | Primary Challenge |

|---|---|---|---|

| This compound | Anisole | 1. Sulfonation (para-). 2. Bromination (ortho- to -OCH3, meta- to -SO3H). | Controlling polysubstitution. |

| 5-Bromo-2-methoxybenzene-1-sulfonic acid | 4-Bromoanisole | 1. Sulfonation (ortho- to -OCH3). chemicalbook.com | Potential for minor isomer formation. |

| 2-Bromo-4-methoxybenzene-1-sulfonic acid | 3-Bromoanisole | 1. Sulfonation (ortho-/para- to -OCH3). | Separation of ortho- and para-sulfonated isomers. |

Exploration of Analogues with Varied Alkoxy Substituents (e.g., ethoxy)

Replacing the methoxy group with other alkoxy substituents (e.g., ethoxy, propoxy) allows for the fine-tuning of the compound's physicochemical properties, such as lipophilicity and solubility. The synthesis of these analogues generally follows a parallel pathway to the methoxy parent compound.

The common approach involves the Williamson ether synthesis, starting from a suitable brominated phenol, such as 4-bromophenol. This intermediate is reacted with an appropriate alkyl halide (e.g., iodoethane, 1-bromopropane) in the presence of a base to form the corresponding 4-bromoalkoxybenzene. Subsequent sulfonation is directed by the activating alkoxy group to the ortho position, yielding the target 3-bromo-4-alkoxybenzene-1-sulfonic acid. This method provides a straightforward and modular route to a variety of analogues. For example, the synthesis of 3-bromo-4-n-heptyloxybenzoic acid has been demonstrated via the alkylation of 3-bromo-4-hydroxybenzoic acid with heptyl bromide, a reaction analogous to the one required for these sulfonic acid derivatives. prepchem.com

| Alkoxy Group | Analogue Name | Key Intermediate | Alkylating Agent | Anticipated Property Change |

|---|---|---|---|---|

| -OCH3 | This compound | 4-Bromoanisole | Iodomethane | Baseline |

| -OCH2CH3 | 3-Bromo-4-ethoxybenzene-1-sulfonic acid | 4-Bromo-1-ethoxybenzene | Iodoethane | Increased lipophilicity |

| -O(CH2)2CH3 | 3-Bromo-4-propoxybenzene-1-sulfonic acid | 1-Bromo-4-propoxybenzene | 1-Bromopropane | Further increased lipophilicity |

| -O(CH2)3CH3 | 3-Bromo-4-butoxybenzene-1-sulfonic acid | 1-Bromo-4-butoxybenzene | 1-Bromobutane | Significantly increased lipophilicity |

Functionalization of the Sulfonic Acid Group to Other Sulfur-Containing Moieties

The sulfonic acid group is a versatile functional handle that can be converted into a range of other sulfur-containing moieties, significantly broadening the synthetic utility of the parent compound. These transformations typically begin with the conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate.

Sulfonyl Chlorides: The reaction of this compound with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields 3-bromo-4-methoxybenzene-1-sulfonyl chloride. This conversion is a gateway to numerous other sulfur derivatives.

Sulfonamides: The resulting sulfonyl chloride readily reacts with ammonia (B1221849), primary amines, or secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for producing compounds with a wide array of biological activities.

Sulfonyl Fluorides: As alternatives to sulfonyl chlorides, sulfonyl fluorides can also be synthesized. Direct conversion from sulfonic acids or their salts is possible using reagents like Xtalfluor-E® or thionyl fluoride.

Sulfones: The synthesis of sulfones can be achieved through more advanced methods. For example, sulfinic acid salts, which can be derived from sulfonic acids, can be coupled with arynes to produce unsymmetrical biaryl sulfones in a metal-free process. rsc.org

| Target Moiety | General Structure | Typical Reagents | Intermediate |

|---|---|---|---|

| Sulfonyl Chloride | Ar-SO₂Cl | SOCl₂, POCl₃ | N/A |

| Sulfonamide | Ar-SO₂NR₂ | R₂NH (Amine) | Sulfonyl Chloride |

| Sulfonyl Fluoride | Ar-SO₂F | Xtalfluor-E®, SOF₂ | N/A |

| Sulfone | Ar-SO₂-Ar' | Aryne coupling partner | Sulfinic Acid Salt |

Design and Synthesis of Polyaromatic Systems Utilizing this compound as a Building Block

The bromine atom on the aromatic ring of this compound serves as a versatile point of attachment for constructing larger polyaromatic systems through carbon-carbon bond-forming reactions. Such biaryl and polyaromatic motifs are central structures in materials science and pharmaceuticals. chemrevlett.com

Ullmann Coupling: The classic Ullmann reaction utilizes copper metal or copper salts to catalyze the coupling of two aryl halide molecules, forming a symmetrical biaryl compound. nsf.gov Applying this to a derivative of this compound (such as its ester or sulfonamide to protect the acidic proton) would yield a dimeric 4,4'-dimethoxy-biphenyl structure, further substituted with bromine and sulfur-containing functional groups. The reaction can also be performed in a cross-coupling fashion with a different aryl halide to produce unsymmetrical biaryls. researchgate.net

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling, offer a more versatile and higher-yielding approach to biaryl synthesis. researchgate.netrsc.org In a typical Suzuki reaction, the this compound derivative would be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This methodology allows for the efficient synthesis of a wide range of unsymmetrical biaryl compounds with excellent functional group tolerance. researchgate.net

| Reaction Type | Co-reactant | Catalyst | Potential Product Structure Type |

|---|---|---|---|

| Symmetric Ullmann Coupling | Self-coupling | Cu(0) or Cu(I) salts | Symmetrical Biphenyl Dimer |

| Asymmetric Ullmann Coupling | Aryl Halide (Ar'-X) | Cu(I) salts | Unsymmetrical Biphenyl |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Unsymmetrical Biphenyl researchgate.net |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(0) complexes | Stilbene Derivative |

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Bromo 4 Methoxybenzene 1 Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Bromo-4-methoxybenzene-1-sulfonic acid. Through various NMR experiments, the precise arrangement of atoms within the molecule can be determined.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The methoxy (B1213986) group would appear as a singlet. Based on the substitution pattern, the expected chemical shifts (δ) in a solvent like D₂O would be influenced by the electron-withdrawing sulfonic acid and bromine groups and the electron-donating methoxy group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for the six aromatic carbons and one for the methoxy carbon. The chemical shifts are diagnostic of the substitution, with carbons attached to the bromine, oxygen, and sulfur atoms showing significant shifts.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of signals in the 1D spectra and providing definitive structural proof.

Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H | ~7.0 - 8.0 | Multiplets (d, dd) |

| ¹H NMR | -OCH₃ | ~3.9 | Singlet |

| ¹³C NMR | C-SO₃H | ~140-145 | - |

| ¹³C NMR | C-O | ~155-160 | - |

| ¹³C NMR | C-Br | ~110-115 | - |

| ¹³C NMR | Ar-C | ~115-135 | - |

| ¹³C NMR | -OCH₃ | ~56 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis provides critical information for its identification.

MS Analysis: In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity. Common fragmentation patterns for benzenesulfonic acids involve the loss of SO₃ (-80 Da) or the entire sulfonic acid group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. This precision is essential to distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₇H₇BrO₄S helps to confirm the molecular formula unequivocally.

Expected Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) | Notes |

|---|---|---|---|

| [M]⁻ | C₇H₆⁷⁹BrO₄S | 268.9224 | Molecular ion with ⁷⁹Br |

| [M+2]⁻ | C₇H₆⁸¹BrO₄S | 270.9204 | Molecular ion with ⁸¹Br |

| [M-SO₃]⁻ | C₇H₆BrO | 188.9605 | Loss of sulfur trioxide |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

Key vibrational modes include the strong and broad O-H stretch of the sulfonic acid group, the asymmetric and symmetric stretching vibrations of the S=O bonds, the C-O-C stretching of the methoxy group, and various vibrations associated with the substituted benzene ring. marmacs.orgoptica.orgrsc.orglibretexts.org The presence and position of these bands provide strong evidence for the compound's structure.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H stretch | 3200-2500 (broad) |

| Sulfonyl (S=O) | Asymmetric stretch | 1250-1160 |

| Sulfonyl (S=O) | Symmetric stretch | 1080-1010 |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Ether (Ar-O-CH₃) | C-O stretch | 1275-1200 (asymmetric) |

| Alkyl C-H (-OCH₃) | C-H stretch | 2950-2850 |

| Aryl Bromide (C-Br) | C-Br stretch | 600-500 |

Chromatographic Methods for Purity Assessment, Separation, and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the analysis of non-volatile and polar compounds like sulfonic acids. nih.gov Reversed-phase HPLC, using a C18 column with an acidic aqueous mobile phase and an organic modifier like acetonitrile, is commonly employed. Ion-exchange chromatography can also provide excellent separation based on the strong acidic nature of the sulfonic acid group. nih.govsielc.com Detection is typically achieved using a UV detector, as the benzene ring is a strong chromophore.

Gas Chromatography (GC): Due to its low volatility and high polarity, this compound is not directly suitable for GC analysis. oup.comoup.com However, GC can be used to analyze less polar precursors or derivatives. For instance, after a derivatization step to convert the sulfonic acid into a more volatile ester, GC analysis could be performed. acs.org GC coupled with mass spectrometry (GC-MS) is particularly useful for identifying volatile impurities in starting materials or byproducts from its synthesis. acs.orgnih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

An X-ray crystal structure of this compound or a suitable derivative would confirm the substitution pattern on the benzene ring and reveal details about the conformation of the methoxy and sulfonic acid groups. researchgate.net Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the sulfonic acid protons and sulfonyl oxygens, which govern the crystal packing. This detailed structural insight is invaluable for understanding the compound's physical properties and its interactions in a solid matrix. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Methoxybenzene 1 Sulfonic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

There is a notable absence of published research detailing quantum chemical calculations specifically for 3-Bromo-4-methoxybenzene-1-sulfonic acid. While it is standard practice in computational chemistry to use methods like Density Functional Theory (DFT) to analyze the electronic properties of organic molecules, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and various reactivity descriptors, such data for the title compound has not been reported. These calculations would be invaluable for understanding its chemical behavior, yet they remain to be performed and published.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are frequently employed to predict spectroscopic properties such as NMR and IR spectra, which can then be compared with experimental data to confirm molecular structures. However, for this compound, there are no available studies that present such theoretical predictions or their correlation with experimental findings. While experimental data may exist in various databases, the theoretical counterpart for this specific molecule is missing from the scientific literature.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

The synthesis of related compounds, such as 3-bromo-4-methoxyaniline (B105698), has been documented, involving steps like bromination and etherification. google.comgoogle.com Theoretical analysis of these reaction pathways, including the modeling of transition states to understand the mechanisms and kinetics of the synthesis of this compound, has not been undertaken in any published work to date. Such studies would provide deeper insight into the synthetic process but are currently unavailable.

Conformational Analysis and Intermolecular Interactions

A thorough conformational analysis and investigation of potential intermolecular interactions are crucial for understanding the solid-state structure and properties of a compound. For this compound, there is no evidence of such computational studies in the existing literature. Therefore, details regarding its preferred conformations and the nature of its intermolecular interactions remain speculative from a theoretical standpoint.

Theoretical Studies on Structure-Reactivity Relationships

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry, often explored through computational studies. windows.net However, specific theoretical investigations into the structure-reactivity relationships of this compound are absent from the scientific literature. While general principles can be applied, a detailed, compound-specific analysis based on computational data is not available.

Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in the Construction of Diverse Organic Molecules

The primary application of 3-Bromo-4-methoxybenzene-1-sulfonic acid in organic synthesis is as a key intermediate. Its derivatives are instrumental in building the core structures of a range of more complex molecules, particularly in the pharmaceutical industry.

While direct utilization of the sulfonic acid is application-specific, its closely related derivatives, such as 3-bromo-4-methoxyaniline (B105698) and 3-bromo-4-methoxybenzenesulfonyl chloride, are widely employed. The "3-bromo-4-methoxy" phenyl motif derived from this sulfonic acid is a recurring structural element in various biologically active compounds. For instance, 3-bromo-4-methoxyaniline is a documented precursor in the synthesis of analogues of the anticancer drug Combretastatin A-4, as well as compounds with Src kinase inhibitory activity and other therapeutic agents. This underscores the importance of the 3-bromo-4-methoxybenzene core structure, for which the sulfonic acid can be a valuable starting material or synthetic equivalent.

The presence of the bromine atom is particularly significant, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental to modern synthetic chemistry, enabling the construction of complex molecular frameworks from simpler building blocks.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Potential Synthetic Transformations |

|---|---|

| Bromine Atom | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions; Grignard formation; Lithiation. |

| Sulfonic Acid Group | Conversion to sulfonyl chloride, sulfonamides, sulfonate esters; Use as a directing group in electrophilic aromatic substitution. |

| Methoxy (B1213986) Group | Ether cleavage to a phenol; Influences regioselectivity of aromatic reactions. |

Investigation of Potential Catalytic Roles in Organic Reactions (e.g., Brønsted Acid Catalysis)

Arenesulfonic acids are well-established as strong Brønsted acid catalysts, often serving as more effective and handleable alternatives to mineral acids in organic reactions. They have been successfully employed in a variety of acid-catalyzed transformations, including esterifications, acetalizations, and multicomponent reactions.

While specific research detailing this compound as a catalyst is not extensively documented, its inherent properties as an aromatic sulfonic acid suggest its potential in this capacity. The sulfonic acid group provides the requisite proton-donating ability for Brønsted acid catalysis. Furthermore, attaching such catalytic moieties to solid supports or incorporating them into larger molecular structures can lead to the development of heterogeneous or recyclable catalysts. The bromo- and methoxy-substituents could modulate the acidity and physical properties of the catalyst, potentially influencing its solubility and efficacy in different reaction media. The development of sulfonic acid-functionalized porous organic polymers as heterogeneous catalysts highlights the ongoing interest in leveraging the catalytic power of the sulfonic acid group in advanced material contexts.

Precursor for the Development of Functionalized Materials and Specialty Polymers

The synthesis of functionalized materials and specialty polymers often requires monomers with specific, well-defined chemical functionalities. The structure of this compound makes it an interesting candidate as a precursor or monomer in the creation of such materials.

The sulfonic acid group, in particular, is a key feature for producing ion-exchange resins and proton-conducting membranes. Sulfonated polymers are of significant interest for applications in fuel cells, water purification, and catalysis. The typical approach involves the polymerization of monomers that already contain a sulfonic acid group or the post-polymerization sulfonation of a pre-formed polymer. This compound could potentially be used to synthesize sulfonated poly(arylene ether sulfone)s or other high-performance polymers. The bromine atom offers a site for subsequent modification or for polymerization through cross-coupling methodologies, allowing for the creation of highly tailored polymer architectures. The incorporation of this specific monomer could impart desirable properties such as thermal stability, chemical resistance, and specific ion-conductivity characteristics to the resulting polymer.

Emerging Research Trends and Future Prospects

Development of Innovative and Sustainable Synthetic Routes for Bromo-methoxybenzene Sulfonic Acids

The traditional methods for the sulfonation of aromatic compounds often involve harsh reagents like fuming sulfuric acid, leading to environmental concerns and the formation of unwanted byproducts. researchgate.netamazonaws.com Current research is therefore directed towards greener and more sustainable alternatives.

One promising approach is the use of sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with a green oxidant like air. rsc.org This method offers a milder and more environmentally friendly pathway to aryl sulfonic acids. rsc.org While not yet specifically reported for 3-Bromo-4-methoxybenzene-1-sulfonic acid, this strategy has been successfully applied to the late-stage sulfonation of various drug molecules, suggesting its potential applicability. rsc.org

Another avenue of exploration is the use of solid acid catalysts, such as sulfonic acid-functionalized inorganic materials like nano-γ-Al2O3, zirconia, and titania. mdpi.comresearchgate.net These heterogeneous catalysts offer advantages in terms of reusability and reduced waste generation. mdpi.com The direct synthesis of sulfonic acid-functionalized periodic mesoporous benzene-silicas also represents a novel approach to creating solid acid catalysts with high efficiency. skku.edu

Solvent-free reaction conditions are also being investigated to minimize the environmental impact of chemical processes. sci-hub.se The synthesis of sulfonamides, for instance, has been achieved under solvent-free conditions at room temperature, highlighting the potential for developing similar protocols for the synthesis of sulfonic acids. sci-hub.se

| Synthetic Approach | Key Features | Potential Advantages for Bromo-methoxybenzene Sulfonic Acids |

| Sulfur Dioxide Surrogates | Utilizes reagents like thiourea dioxide and air as an oxidant. rsc.org | Milder reaction conditions, reduced waste, and avoidance of corrosive acids. rsc.org |

| Solid Acid Catalysts | Employs reusable catalysts like sulfonic acid-functionalized metal oxides. mdpi.comresearchgate.net | Enhanced catalyst recovery and recyclability, leading to a more sustainable process. mdpi.com |

| Solvent-Free Reactions | Conducted in the absence of a solvent, often at room temperature. sci-hub.se | Minimizes the use of volatile organic compounds, aligning with green chemistry principles. sci-hub.se |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. nih.gov | Shorter reaction times and potentially higher yields. nih.gov |

Exploration of Novel Reactivity Modes and Applications in Chemical Transformations

The presence of three distinct functional groups—a sulfonic acid, a bromine atom, and a methoxy (B1213986) group—on the benzene (B151609) ring of this compound opens up a wide range of possibilities for novel chemical transformations.

The sulfonic acid group is a versatile functional handle. It can be converted into other important functional groups, such as sulfonamides, which are prevalent in many pharmaceutical compounds. tandfonline.com The direct synthesis of sulfonamides from sulfonic acids represents a more atom-economical approach compared to traditional methods that proceed via sulfonyl chlorides. tandfonline.com

The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.net This allows for the introduction of a wide array of substituents at this position, enabling the synthesis of diverse molecular architectures. The optimization of such coupling reactions involving bromo-methoxybenzene derivatives is an active area of research. researchgate.net

Furthermore, the interplay between the electron-donating methoxy group and the electron-withdrawing sulfonic acid and bromine groups can influence the regioselectivity of further electrophilic aromatic substitution reactions. The sulfonation of anisole (B1667542) itself, for example, leads to a mixture of ortho and para products, with the para product being the major one. youtube.com Understanding and controlling this regioselectivity in the more complex system of this compound is a key research challenge.

| Functional Group | Potential Reactivity | Example Application |

| Sulfonic Acid (-SO3H) | Conversion to sulfonamides, sulfonate esters. tandfonline.com | Synthesis of potential pharmaceutical compounds. tandfonline.com |

| Bromine (-Br) | Participation in cross-coupling reactions (e.g., Suzuki). researchgate.net | Creation of biaryl structures and complex molecules. researchgate.net |

| Aromatic Ring | Further electrophilic aromatic substitution. youtube.com | Introduction of additional functional groups to modify properties. |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.govsynplechem.com These technologies are increasingly being applied to a wide range of chemical transformations, including substitution reactions. rsc.org

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The application of flow chemistry to sulfonation and other reactions of substituted anisoles is a promising area for future research.

Automated synthesis platforms, often coupled with high-throughput experimentation, enable the rapid screening of reaction conditions and the synthesis of large libraries of compounds for drug discovery and materials science. nih.govsynplechem.com The development of automated workflows for reactions such as Suzuki-Miyaura cross-couplings demonstrates the potential for applying these technologies to the derivatization of this compound. synplechem.com

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. researchgate.net | Potential for safer and more efficient sulfonation and subsequent transformations. |

| Automated Synthesis | High-throughput screening, rapid library synthesis. nih.govsynplechem.com | Accelerated discovery of new derivatives with desired properties. |

| Integrated Systems | End-to-end automation from synthesis to purification and analysis. nih.gov | Streamlined development of novel compounds based on the bromo-methoxybenzene sulfonic acid scaffold. |

Advances in Spectroscopic and Computational Methods for Deeper Mechanistic Understanding

A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial for its effective utilization. Advances in spectroscopic and computational techniques are providing unprecedented insights at the molecular level.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying the geometric and electronic structures of molecules, as well as for elucidating reaction mechanisms. researchgate.netrsc.orgresearchgate.net DFT calculations can be used to predict molecular properties, analyze vibrational spectra, and investigate the energetics of reaction pathways. researchgate.net For instance, DFT studies on substituted benzenesulfonic acids have provided insights into their conformational preferences and electronic properties. researchgate.net Similar studies on this compound could help in understanding the influence of the substituents on its reactivity and spectroscopic characteristics.

| Method | Information Gained | Application to this compound |

| NMR Spectroscopy | Elucidation of the molecular structure and connectivity of atoms. | Confirmation of the substitution pattern and purity of synthesized compounds. |

| IR Spectroscopy | Identification of functional groups present in the molecule. | Monitoring the progress of reactions involving the sulfonic acid group. |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reaction pathways. researchgate.netrsc.orgresearchgate.netresearchgate.net | Deeper understanding of reactivity, regioselectivity, and spectroscopic properties. researchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-4-methoxybenzene-1-sulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization:

- Sulfonation : Direct sulfonation of 3-bromo-4-methoxybenzene using concentrated sulfuric acid or chlorosulfonic acid. Temperature control (e.g., 80–100°C) minimizes side reactions like desulfonation or over-sulfonation .

- Bromination : If starting from 4-methoxybenzene-1-sulfonic acid, electrophilic bromination at the meta position requires catalysts like FeBr₃. Solvent choice (e.g., dichloromethane) impacts regioselectivity .

- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acidic mobile phase) to achieve >95% purity, as impurities can skew downstream reactivity .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. The methoxy group (~δ 3.8 ppm) and sulfonic acid proton (broad, δ 10–12 ppm) are diagnostic .

- HPLC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) coupled with mass spectrometry (negative ion mode) verifies molecular weight (M⁻ = 266.05 g/mol) and detects sulfonic acid degradation products .

- Elemental Analysis : Validate Br and S content (±0.3% tolerance) to confirm stoichiometry .

Advanced Research Questions

Q. How do the electron-withdrawing sulfonic acid and electron-donating methoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer :